(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride
Overview
Description
“(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride” is a compound with the CAS Number: 1221726-30-2 . It has a molecular weight of 280.55 . This compound is a light yellow solid . It has been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .
Synthesis Analysis
The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO2.ClH/c10-7-3-6 (5-11)4-8-9 (7)13-2-1-12-8;/h3-4H,1-2,5,11H2;1H . This indicates the presence of a bromine atom, a methanamine group, and a hydrochloride group in the molecule .Physical And Chemical Properties Analysis
This compound is a light yellow solid with a melting point of 175–176 C . It has a molecular weight of 280.55 . The compound is stored at room temperature .Scientific Research Applications
Antimicrobial Applications
This compound has been studied for its potential as an antimicrobial agent. It has shown moderate inhibitory potential against certain enzymes which could be beneficial in treating bacterial infections .
Enzyme Inhibition
It has also been researched for its ability to inhibit cholinesterases and lipoxygenase enzymes, which could have implications in treating diseases like Alzheimer’s .
Safety and Hazards
properties
IUPAC Name |
(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8;/h3-4H,1-2,5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAXWEGBKKQPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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